molecular formula C12H15N5O2 B2471423 ethyl (2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate CAS No. 2034510-86-4

ethyl (2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate

Cat. No.: B2471423
CAS No.: 2034510-86-4
M. Wt: 261.285
InChI Key: OEGXQSNIBZBLNJ-UHFFFAOYSA-N
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Description

Ethyl (2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate is a chemical compound that belongs to the class of carbamates. This compound features a pyrazine ring and a pyrazole ring, both of which are nitrogen-containing heterocycles. The presence of these rings makes the compound interesting for various applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate can be achieved through several methods. One common approach involves the reaction of N-hetaryl ureas with alcohols under catalyst-free conditions. This environmentally friendly technique yields a wide range of substituted carbamates . Another method involves the three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted carbamates.

Scientific Research Applications

Ethyl (2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate is unique due to its specific combination of pyrazine and pyrazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-2-19-12(18)15-6-8-17-7-3-10(16-17)11-9-13-4-5-14-11/h3-5,7,9H,2,6,8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGXQSNIBZBLNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCN1C=CC(=N1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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